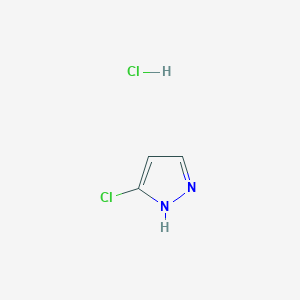5-chloro-1H-pyrazole hydrochloride
CAS No.:
Cat. No.: VC13576621
Molecular Formula: C3H4Cl2N2
Molecular Weight: 138.98 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C3H4Cl2N2 |
|---|---|
| Molecular Weight | 138.98 g/mol |
| IUPAC Name | 5-chloro-1H-pyrazole;hydrochloride |
| Standard InChI | InChI=1S/C3H3ClN2.ClH/c4-3-1-2-5-6-3;/h1-2H,(H,5,6);1H |
| Standard InChI Key | UJGQMXHFPXZEAP-UHFFFAOYSA-N |
| SMILES | C1=C(NN=C1)Cl.Cl |
| Canonical SMILES | C1=C(NN=C1)Cl.Cl |
Introduction
Chemical Structure and Significance
The core structure of 5-chloro-1H-pyrazole hydrochloride consists of a five-membered aromatic ring containing two adjacent nitrogen atoms (positions 1 and 2) and a chlorine substituent at position 5. Protonation of one nitrogen atom forms the hydrochloride salt, enhancing solubility in polar solvents . The compound’s reactivity is influenced by the electron-withdrawing chlorine atom and the acidic N–H bond, enabling participation in nucleophilic substitutions and cycloadditions .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis typically begins with 1H-pyrazol-5-amine as the precursor. A reported method involves the following steps :
-
Diazotization and Chlorination:
-
1H-pyrazol-5-amine is treated with hydrochloric acid (HCl), copper(I) chloride (CuCl), and isopentyl nitrite in acetonitrile under a nitrogen atmosphere at 0–20°C for 180 hours.
-
The reaction proceeds via diazotization, followed by Sandmeyer-type chlorination to replace the amino group with chlorine.
-
Yield: ~60–70% after purification by column chromatography .
-
-
Salt Formation:
-
The free base (5-chloro-1H-pyrazole) is treated with HCl gas in a dry ether solution to form the hydrochloride salt.
-
Industrial Production
Industrial processes optimize scalability and cost-efficiency:
-
Continuous Flow Reactors: Enhance mixing and temperature control during chlorination.
-
Automated Crystallization: Ensures high-purity product recovery.
Biological Activities and Applications
Anticancer Activity
Pyrazole analogs demonstrate cytotoxicity against cancer cell lines:
-
Ethyl 5-chloro-1H-pyrazole-4-carboxylate reduces viability in A549 (lung) and HepG2 (liver) cells (IC₅₀ = 15–20 µM).
-
Mechanistic studies suggest caspase-3 activation and ROS generation as key pathways .
Agrochemical Applications
The compound is a precursor to herbicides and fungicides. For instance:
-
5-Chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde (derived from this compound) shows antifungal activity against Botrytis cinerea .
Applications in Organic Synthesis
5-Chloro-1H-pyrazole hydrochloride is a key building block in:
Nucleophilic Substitutions
-
The chlorine atom is replaced by amines, thiols, or alkoxides to form derivatives like 5-amino-1H-pyrazole .
Multicomponent Reactions
-
Reacts with aldehydes and malononitrile to yield pyrazolo[1,5-a]pyrimidines, which are explored as kinase inhibitors .
Comparison with Related Compounds
| Compound | Key Differences | Applications |
|---|---|---|
| 5-Chloro-1,3-dimethyl-1H-pyrazole | Methyl groups enhance lipophilicity | Anticancer agents |
| 5-Chloro-2-(1H-pyrazol-1-yl)aniline | Aniline moiety enables aromatic interactions | Enzyme inhibitors |
Future Perspectives
-
Structure-Activity Studies: Elucidate the impact of substituents on bioactivity.
-
Green Chemistry: Develop solvent-free syntheses to reduce environmental impact.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume